

Application Notes and Protocols: BNT324/DB-1311 Phase 1 Clinical Trial

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for BNT324/DB-1311, a next-generation antibody-drug conjugate (ADC) targeting B7-H3. The information is compiled from publicly available clinical trial data and scientific publications.

Introduction

BNT324/DB-1311 is an investigational ADC composed of a monoclonal antibody targeting B7-H3 linked to a topoisomerase I inhibitor payload. B7-H3, an immune checkpoint protein, is overexpressed in a variety of solid tumors and is associated with a poor prognosis. The ongoing Phase 1/2a clinical trial (NCT05914116) is a first-in-human, multicenter, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BNT324/DB-1311 in patients with advanced solid tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data from the BNT324/DB-1311 Phase 1/2a clinical trial.

Table 1: Trial Demographics and Key Characteristics



Characteristic	Value
Trial Identifier	NCT05914116
Trial Phase	Phase 1/2a
Study Type	Interventional
Design	Open-Label, Dose-Escalation and Dose- Expansion
Enrollment (Estimated)	862
Age Eligibility	18 years and older
Gender Eligibility	All
Accepts Healthy Volunteers	No

Table 2: Patient Population and Disease Cohorts



Patient Population	Key Inclusion Criteria
General	Histologically or cytologically confirmed unresectable advanced/metastatic solid tumor that has relapsed or progressed on or after standard systemic treatments, or for which no standard treatment is available. At least one measurable lesion as per RECIST v1.1 criteria. ECOG Performance Status of 0 or 1. Life expectancy of ≥ 3 months.
Metastatic Castration-Resistant Prostate Cancer (mCRPC)	Pathologically documented metastatic adenocarcinoma of the prostate. Progressive disease as defined by PCWG3 criteria. Prior treatment with docetaxel and a novel hormone therapy.
Other Solid Tumors	Cohorts for small cell lung cancer (SCLC), non- small cell lung cancer (NSCLC), esophageal squamous cell carcinoma (ESCC), melanoma, and other tumors.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments conducted within the BNT324/DB-1311 Phase 1 clinical trial.

Dose Escalation and Determination of Maximum Tolerated Dose (MTD)

Objective: To determine the MTD and/or the recommended Phase 2 dose (RP2D) of BNT324/DB-1311.

Protocol:

 Design: The dose escalation phase follows an accelerated titration at the first dose level, followed by a classic "3+3" design.



- Dose Levels: Patients are enrolled in cohorts of ascending dose levels of BNT324/DB-1311.
 The trial is designed to evaluate 5 dose levels.
- Administration: BNT324/DB-1311 is administered intravenously on Day 1 of each 3-week cycle.
- Dose-Limiting Toxicity (DLT) Evaluation: Patients are monitored for DLTs during the first cycle
 of treatment. A DLT is generally defined as a Grade 3 or 4 adverse event that is considered
 related to the study drug. Specific DLT definitions for ADCs often include prolonged
 hematologic toxicities (e.g., Grade 4 neutropenia or thrombocytopenia lasting more than 7
 days) and significant non-hematologic toxicities.
- Cohort Expansion:
 - If 0 out of 3 patients in a cohort experience a DLT, the next cohort is enrolled at the next higher dose level.
 - If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients. If no further DLTs are observed, dose escalation may continue.
 - If ≥2 out of 3 or ≥2 out of 6 patients experience a DLT, that dose level is considered to have exceeded the MTD, and the next lower dose level is typically
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